molecular formula C21H23NO2Si B12516461 2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B12516461
M. Wt: 349.5 g/mol
InChI Key: JRXBUKDADZHDNJ-UHFFFAOYSA-N
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Description

2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a butyl group, a trimethylsilyl-ethynyl group, and a benzoisoquinoline core

Preparation Methods

The synthesis of 2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general steps include the preparation of the organoboron reagent, followed by its coupling with the appropriate halogenated precursor to form the desired product.

Chemical Reactions Analysis

2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoisoquinoline core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H23NO2Si

Molecular Weight

349.5 g/mol

IUPAC Name

2-butyl-6-(2-trimethylsilylethynyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C21H23NO2Si/c1-5-6-13-22-20(23)17-9-7-8-16-15(12-14-25(2,3)4)10-11-18(19(16)17)21(22)24/h7-11H,5-6,13H2,1-4H3

InChI Key

JRXBUKDADZHDNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C3C(=C(C=C2)C#C[Si](C)(C)C)C=CC=C3C1=O

Origin of Product

United States

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